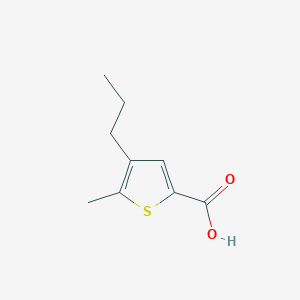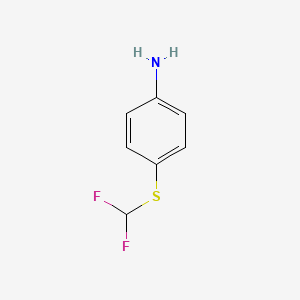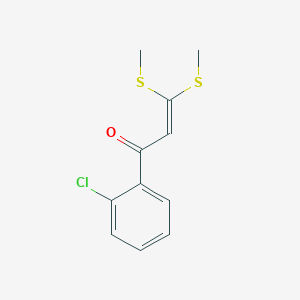
5-Chloro-2-fluorophenylboronic acid
Vue d'ensemble
Description
5-Chloro-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClFO2 and a molecular weight of 174.37 g/mol . This compound is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mécanisme D'action
Target of Action
5-Chloro-2-fluorophenylboronic acid is a reactant involved in various biochemical reactions . It is primarily used in Suzuki cross-coupling reactions .
Mode of Action
The compound interacts with its targets through the process of Suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound is involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It also plays a role in the synthesis of kinesin spindle protein inhibitors . These pathways have downstream effects on cellular signaling and function.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of biaryl amides, it can lead to the activation of muscarinic acetylcholine receptor subtype M1 . In the synthesis of kinesin spindle protein inhibitors, it can affect cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki cross-coupling reactions it participates in are typically carried out in an aqueous environment at room temperature . The presence of a palladium catalyst and a base is also required . Furthermore, the compound should be stored in a cool, dry place to maintain its stability .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . It is also involved in the synthesis of kinesin spindle protein inhibitors and GABA α2/3 agonists . The compound interacts with various enzymes and proteins, facilitating the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions . These interactions are primarily based on the compound’s ability to form stable boron-oxygen bonds with hydroxyl groups on the enzymes and proteins.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in these pathways . The compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly through its boronic acid moiety . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biochemical activity and its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential use in medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific cellular compartments . This distribution is crucial for its biochemical activity and its potential use in therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound can be directed to these compartments through targeting signals and post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorophenylboronic acid can be synthesized from 2-bromo-4-chloro-1-fluorobenzene through a reaction with triisopropyl borate. The process involves the following steps :
Lithiation: 2-bromo-4-chloro-1-fluorobenzene is treated with n-butyllithium in anhydrous ether at -70°C to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with triisopropyl borate at -70°C, followed by warming to room temperature.
Hydrolysis: The reaction mixture is hydrolyzed with aqueous sodium hydroxide, and the product is extracted with ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound as a white solid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the laboratory synthesis procedures. These methods emphasize efficient reaction conditions, high yields, and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Common Reagents and Conditions:
Catalyst: Palladium(0) or palladium(II) complexes.
Base: Potassium carbonate, sodium carbonate, or cesium carbonate.
Solvent: Tetrahydrofuran, toluene, or dimethylformamide.
Temperature: Typically between 50°C and 100°C.
Major Products: The major products of Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are important intermediates in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-fluorophenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is also employed in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of kinesin spindle protein inhibitors and GABA α2/3 agonists . These compounds have potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic molecules .
Comparaison Avec Des Composés Similaires
- 2-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Chloro-5-fluorophenylboronic acid
Comparison: 5-Chloro-2-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to 2-fluorophenylboronic acid and 4-chlorophenylboronic acid, the dual substituents in this compound provide distinct electronic and steric effects, making it a valuable reagent in specific synthetic applications .
Propriétés
IUPAC Name |
(5-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTUVWGMCFXUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395469 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-83-2 | |
| Record name | 5-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-fluoro-phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


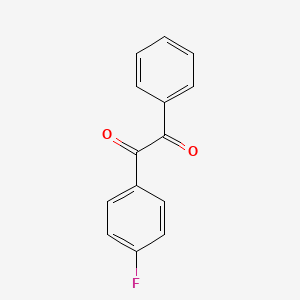
![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)
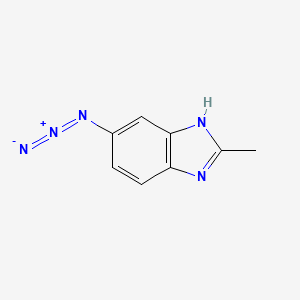

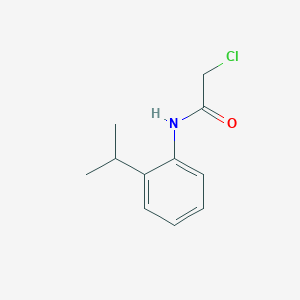



![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)
